(2-Methoxy-5-nitrophenyl)methanamine hydrochloride
Overview
Description
(2-Methoxy-5-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O3 and a molecular weight of 218.64 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
(2-Methoxy-5-nitrophenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The compound’s nitro group can undergo reduction, while the methoxy group can participate in nucleophilic substitution reactions
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production . These effects are essential for studying the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mode of action and its potential effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but may degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage level leads to significant changes in biological activity. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability, which are important considerations for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation can affect its biological activity and interactions with biomolecules. Understanding the transport and distribution of the compound is crucial for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride typically involves the nitration of 2-methoxybenzylamine followed by the reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the compound is produced using similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanamines, depending on the specific reagents and conditions used .
Scientific Research Applications
(2-Methoxy-5-nitrophenyl)methanamine hydrochloride is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-2-nitrophenyl)methanamine hydrochloride: Similar in structure but with different substitution patterns on the phenyl ring.
2-Methoxy-5-nitrophenol: Lacks the methanamine group but shares the methoxy and nitro substitutions.
Uniqueness
(2-Methoxy-5-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8-3-2-7(10(11)12)4-6(8)5-9;/h2-4H,5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACWXFSAPKNVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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